N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the morpholinopyrimidine family, known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-morpholinopyrimidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and purification techniques, would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the morpholinopyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted morpholinopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its anti-inflammatory properties, particularly in macrophage cells stimulated by lipopolysaccharides.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide stands out due to its specific structural features and biological activities. Compared to similar compounds, it exhibits a unique combination of anti-inflammatory and potential anti-cancer properties, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPCRCWOCWFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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